molecular formula C10H6Br2O B13425573 1,3-Dibromonaphthalene-2-ol CAS No. 30478-89-8

1,3-Dibromonaphthalene-2-ol

Cat. No.: B13425573
CAS No.: 30478-89-8
M. Wt: 301.96 g/mol
InChI Key: BPABLEVYTPZMOJ-UHFFFAOYSA-N
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Description

1,3-Dibromonaphthalene-2-ol (C₁₀H₆Br₂O) is a brominated naphthol derivative characterized by two bromine atoms at the 1- and 3-positions of the naphthalene ring and a hydroxyl group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of bromine substituents and the acidic hydroxyl group, enabling participation in halogenation, coupling, and substitution reactions.

Properties

CAS No.

30478-89-8

Molecular Formula

C10H6Br2O

Molecular Weight

301.96 g/mol

IUPAC Name

1,3-dibromonaphthalen-2-ol

InChI

InChI=1S/C10H6Br2O/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5,13H

InChI Key

BPABLEVYTPZMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromonaphthalene-2-ol can be synthesized through the bromination of naphthalene followed by hydroxylation. One common method involves the photobromination of naphthalene using molecular bromine, which results in the formation of tetrabromonaphthalene. Subsequent dehydrobromination yields 1,3-dibromonaphthalene . The hydroxylation step can be achieved using various reagents, such as sodium hydroxide or other bases, to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromonaphthalene-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Formation of naphthalene derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of dihydronaphthalene derivatives.

Scientific Research Applications

1,3-Dibromonaphthalene-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dibromonaphthalene-2-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred with structurally or functionally related compounds from the evidence:

3,3′-Dimethyl-1,1′-binaphthalene-2,2′-diol (C₂₂H₁₈O₂)

  • Structural Differences : Unlike 1,3-Dibromonaphthalene-2-ol, this compound is a binaphthyl diol with methyl groups at the 3,3′-positions. The absence of bromine and the presence of two hydroxyl groups and methyl substituents significantly alter its electronic properties and steric profile .
  • Applications: Binaphthyl diols are widely used in asymmetric catalysis and chiral ligand design.

2,3-Dimethyl-1-butanol (C₆H₁₄O)

  • Its hydroxyl group is less acidic compared to the phenolic -OH in this compound due to the absence of electron-withdrawing bromine atoms .
  • Hazards and Handling: Unlike brominated aromatics, 2,3-Dimethyl-1-butanol poses risks primarily due to flammability and mild toxicity. Bromonaphthols, by contrast, may exhibit higher toxicity and environmental persistence owing to halogen content .

Hypothetical Comparison Table (Based on General Bromonaphthol Chemistry)

Property This compound 3,3′-Dimethyl-1,1′-binaphthalene-2,2′-diol 2,3-Dimethyl-1-butanol
Molecular Formula C₁₀H₆Br₂O C₂₂H₁₈O₂ C₆H₁₄O
Functional Groups -OH, -Br -OH (×2), -CH₃ -OH, -CH₃
Electron Effects Strongly electron-withdrawing (Br) Electron-donating (CH₃) Neutral (CH₃)
Typical Use Halogenation reactions Chiral catalysis Solvent, intermediates

Limitations of the Provided Evidence

The evidence lacks direct data on this compound, making detailed comparisons speculative. For instance:

  • No information on its melting point, solubility, or spectral data (e.g., NMR, IR) is available.
  • The compounds in and differ significantly in structure and function, limiting meaningful parallels.

Biological Activity

1,3-Dibromonaphthalene-2-ol (DBN) is a halogenated aromatic compound that has garnered attention in recent years for its biological activities, particularly in the context of antifungal properties and potential therapeutic applications. This article provides an overview of the biological activity of DBN, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H6Br2OC_{10}H_6Br_2O and is characterized by the presence of two bromine atoms and a hydroxyl group on the naphthalene ring. This structure contributes to its chemical reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of DBN and its derivatives. A significant focus has been on its mechanism of action against various fungal strains.

Antifungal Mechanism

Research indicates that DBN disrupts fungal cell membrane integrity, leading to increased permeability and cellular leakage. In a study assessing the minimum inhibitory concentrations (MICs) against several fungal strains, DBN demonstrated potent antifungal activity:

Fungal Strain MIC (μg/mL)
Candida albicans< 1.56
Aspergillus niger6.25
Trichophyton rubrum< 1.56

These results suggest that DBN is particularly effective against opportunistic yeasts and dermatophytes, which are clinically relevant pathogens in human infections .

Cytotoxicity and Safety Profile

While DBN exhibits promising antifungal activity, its cytotoxicity has also been evaluated. The IC50 value for MRC-5 cells was found to be 15.44 µM, indicating a potential limitation for therapeutic use due to toxicity concerns . Furthermore, complete mortality was observed in Artemia salina at a concentration of 50 μg/mL, emphasizing the need for careful consideration of safety when exploring clinical applications .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida Species

In a controlled laboratory setting, DBN was tested for its efficacy against various Candida species. The results demonstrated that:

  • Background : The rise of antifungal resistance necessitates new therapeutic agents.
  • Challenge : Traditional antifungals were becoming less effective against resistant strains.
  • Solution : DBN was introduced as an alternative treatment.
  • Results : Significant reduction in fungal growth was observed at concentrations as low as 1.56 μg/mL.

This case illustrates the potential of DBN as a viable candidate for further development into antifungal therapies.

Research Findings

Further investigations into the biological activity of DBN have revealed additional properties that may be beneficial in therapeutic contexts:

  • Antioxidant Activity : Preliminary studies suggest that DBN may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : In vitro assays indicate that DBN may modulate inflammatory pathways, although more research is needed to elucidate these mechanisms fully.

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